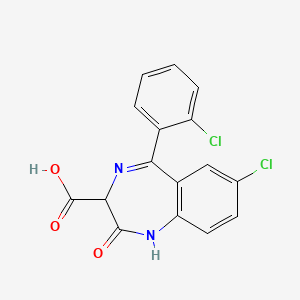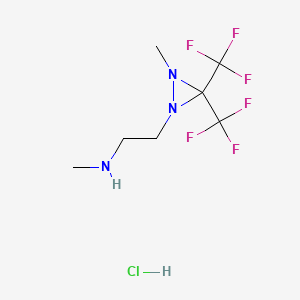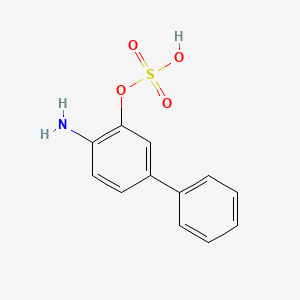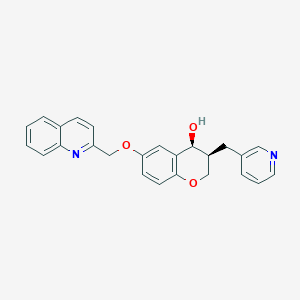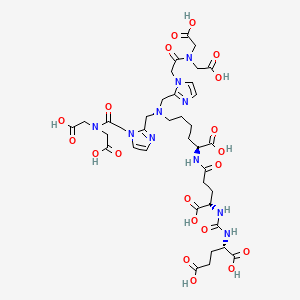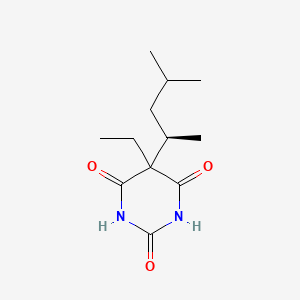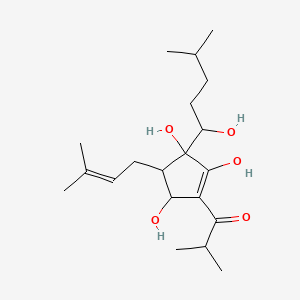
Hexahydroisocohumulone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydroisocohumulone is a chemically reduced iso-α-acid derived from hops, which are primarily used in brewing beer. This compound is known for its strong antimicrobial properties and its ability to impart bitterness to beer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexahydroisocohumulone is synthesized through the hydrogenation of isocohumulone, a naturally occurring iso-α-acid found in hops. The hydrogenation process involves the addition of hydrogen atoms to the double bonds of isocohumulone, resulting in the formation of this compound. This reaction typically requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of isocohumulone from hops, followed by its hydrogenation. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydroisocohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: The reduction of this compound typically involves hydrogenation using catalysts like palladium or platinum.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, often using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction maintains the hexahydro structure. Substitution reactions can result in the formation of various esters or ethers .
Applications De Recherche Scientifique
Hexahydroisocohumulone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the properties and reactions of iso-α-acids. Its stability and reactivity make it an ideal candidate for various chemical experiments .
Biology: In biological research, this compound is studied for its antimicrobial properties. It has been shown to be effective against a range of Gram-positive bacteria, making it a potential candidate for the development of new antibacterial agents .
Medicine: this compound is being investigated for its potential therapeutic applications. Its antimicrobial properties suggest it could be used in the treatment of bacterial infections. Additionally, its ability to modulate certain biochemical pathways is of interest in the development of new drugs .
Industry: In the brewing industry, this compound is used to impart bitterness to beer. Its stability and resistance to light-induced degradation make it a valuable additive in the production of high-quality beer .
Mécanisme D'action
The mechanism of action of hexahydroisocohumulone involves its interaction with bacterial cell membranes. The compound’s hydrophobic nature allows it to integrate into the lipid bilayer of bacterial membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria, which have a thicker peptidoglycan layer in their cell walls .
Comparaison Avec Des Composés Similaires
Hexahydroisocohumulone is part of a group of compounds known as reduced iso-α-acids. Similar compounds include dihydroisocohumulone, tetrahydroisocohumulone, and hexahydroisohumulone. These compounds share similar structures and properties but differ in the degree of hydrogenation and specific functional groups.
Comparison with Other Compounds:
Dihydroisocohumulone: Less hydrogenated than this compound, with fewer hydrogen atoms added to the double bonds.
Tetrahydroisocohumulone: Intermediate level of hydrogenation, with more hydrogen atoms than dihydroisocohumulone but fewer than this compound.
Hexahydroisohumulone: Similar level of hydrogenation but differs in the position of hydrogen atoms and functional groups.
Uniqueness: this compound’s high degree of hydrogenation and specific structural features contribute to its unique properties, such as enhanced antimicrobial activity and stability. These characteristics make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
685110-37-6 |
|---|---|
Formule moléculaire |
C20H34O5 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-methyl-1-[2,3,5-trihydroxy-3-(1-hydroxy-4-methylpentyl)-4-(3-methylbut-2-enyl)cyclopenten-1-yl]propan-1-one |
InChI |
InChI=1S/C20H34O5/c1-11(2)7-9-14-18(23)16(17(22)13(5)6)19(24)20(14,25)15(21)10-8-12(3)4/h7,12-15,18,21,23-25H,8-10H2,1-6H3 |
Clé InChI |
CNKVRZVLFXIJHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C1(C(C(C(=C1O)C(=O)C(C)C)O)CC=C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


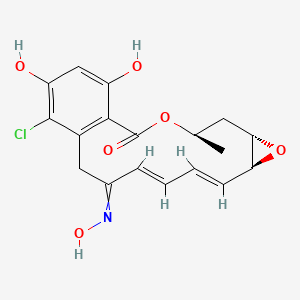
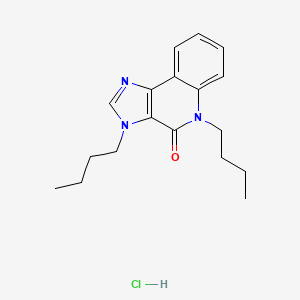
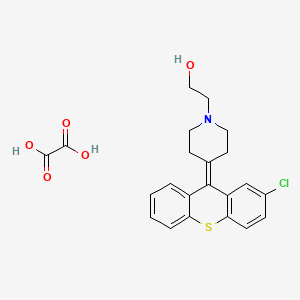

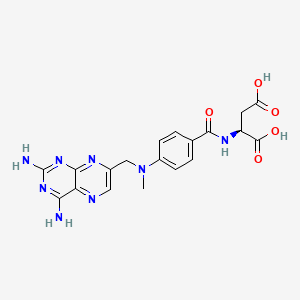
![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)
